1-Methyl-6-nitro-1H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-6-nitroindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-11-7-4-5(12(15)16)2-3-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZBBQZHAMFAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Characterization & Process Engineering of 1-Methyl-6-nitro-1H-indazole-3-carboxylic Acid
Topic: Solubility of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid in different solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary & Compound Identity
1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (CAS: 1058740-77-4 ) is a critical heterocyclic intermediate, primarily utilized in the synthesis of bioactive indazole derivatives, including analogs of Lonidamine (antispermatogenic/anticancer) and various kinase inhibitors [1, 2].[1][2][3]
Understanding the solubility profile of this compound is not merely a physical chemistry exercise; it is the linchpin of efficient process development. The presence of the electron-withdrawing nitro group at position 6, combined with the ionizable carboxylic acid at position 3 and the lipophilic methyl group at position 1, creates a "push-pull" solubility behavior that dictates solvent selection for reaction, extraction, and crystallization.
Chemical Identity
| Property | Detail |
| Systematic Name | 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid |
| CAS Number | 1058740-77-4 |
| Molecular Formula | C₉H₇N₃O₄ |
| Molecular Weight | 221.17 g/mol |
| pKa (Predicted) | ~3.5 (Carboxylic acid), Nitro group reduces pKa of ring system |
| LogP (Predicted) | ~1.8 - 2.2 |
Theoretical & Empirical Solubility Profile
Based on structural analysis and process data from patent literature (US Patent 8,211,923 B2), the solubility behavior of this compound follows a distinct polarity-driven hierarchy. The N1-methylation removes the hydrogen bond donor capability of the pyrazole ring, increasing solubility in organic solvents compared to its precursor (6-nitro-1H-indazole-3-carboxylic acid), while the C3-carboxylic acid maintains pH-dependent aqueous solubility [3].
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Process Utility | Mechanistic Insight |
| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Reaction Medium | Dipole-dipole interactions stabilize the nitro-indazole core; disrupts intermolecular H-bonding of COOH dimers. |
| Polar Protic | Methanol, Ethanol | Moderate (10-50 mg/mL) | Crystallization | Solvation via H-bonding; solubility increases significantly with temperature ($ \Delta H_{sol} > 0 $). |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Extraction | Excellent for extracting the protonated (neutral) form from acidified aqueous phases. |
| Chlorinated | DCM, Chloroform | Moderate | Partitioning | Useful for liquid-liquid extraction but less effective than EtOAc for this specific polarity. |
| Aqueous (Acidic) | Water (pH < 3) | Very Low (<1 mg/mL) | Precipitation | The compound exists as a neutral free acid; hydrophobic effect of the aromatic core dominates. |
| Aqueous (Basic) | Water (pH > 8) | High (as salt) | Dissolution | Deprotonation of -COOH to -COO⁻ forms a water-soluble salt (Sodium/Potassium). |
| Alkanes | Hexane, Heptane | Insoluble | Anti-solvent | Lack of polar interactions forces precipitation. |
Visualization: Solubility Hierarchy & Process Logic
Experimental Protocols for Solubility Determination
As a Senior Scientist, reliance on literature values is insufficient for critical process steps due to batch-to-batch variations in purity. The following Self-Validating Protocol is required to generate precise solubility curves.
Method A: Isothermal Saturation (Shake-Flask Method)
Best for generating thermodynamic data (Van't Hoff plots).
Reagents: HPLC-grade solvents, 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (>98% purity).
-
Preparation: Add excess solid compound (~500 mg) to 10 mL of the target solvent (e.g., Ethanol) in a sealed glass vial.
-
Equilibration: Place the vial in a thermostatic shaker bath at the target temperature (e.g., 25°C, 35°C, 45°C) for 24–48 hours.
-
Validation Check: Ensure solid is still present after 24 hours. If fully dissolved, add more solid.
-
-
Sampling: Stop agitation and allow solids to settle for 2 hours (maintain temperature).
-
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid temperature-drop precipitation.
-
Quantification (Gravimetric):
-
Pipette exactly 5.0 mL of filtrate into a pre-weighed crucible.
-
Evaporate solvent under vacuum/nitrogen flow.
-
Dry residue at 60°C to constant weight.
-
Calculation:
-
Method B: Dynamic Dissolution (HPLC Quantification)
Best for trace solubility (e.g., in water/antisolvents) and impurity profiling.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient: 10% B to 90% B over 15 min).
-
Detection: UV at 254 nm (Nitro group absorbance) and 280 nm (Indazole core).
-
Flow Rate: 1.0 mL/min.
Workflow:
-
Prepare saturated solutions as in Method A.
-
Dilute the filtered supernatant with Mobile Phase (1:100 or 1:1000) to fit the linear calibration range.
-
Inject and calculate concentration against a 5-point standard curve.
Process Engineering Application: Purification Strategy
The solubility differential between the ionized form (in base) and the neutral form (in acid/organic) is the most robust purification lever.
Acid-Base Swing Extraction (Purification Workflow)
Since the starting material (6-nitro-1H-indazole-3-carboxylic acid) and the product are both acids, separation relies on the lipophilicity change from methylation.
-
Reaction: Methylation in DMF (High solubility).
-
Quench: Pour into Water . The product may precipitate or form a gum.
-
Extraction: Extract with Ethyl Acetate .
-
Why: The product prefers EtOAc (
), while polar impurities and inorganic salts remain in water.
-
-
Wash: Wash organic layer with mild base (5% NaHCO₃).
-
Critical Step: This pulls the carboxylic acid product into the aqueous phase as the carboxylate salt (
). -
Separation: Discard the organic layer (removes non-acidic impurities like unreacted methylating agents or O-methylated byproducts).
-
-
Precipitation: Acidify the aqueous layer with HCl to pH 2.
-
Result: The product precipitates as a pure solid (Low water solubility of free acid).
-
-
Final Polish: Recrystallize from Ethanol/Water (80:20) .
Visualization: Purification Flowchart
Thermodynamic Modeling (Data Fitting)
For researchers generating their own data points using the protocol above, the Modified Apelblat Equation is the standard for modeling the solubility of indazole derivatives:
Where:
- = Mole fraction solubility
- = Absolute temperature (K)
- = Empirical constants derived from regression analysis.
Interpretation:
-
If solubility increases with temperature, the dissolution is endothermic ($ \Delta H_{sol} > 0 $), which is typical for nitro-indazoles in alcoholic solvents [4].
-
This model allows you to interpolate solubility at specific process temperatures (e.g., cooling crystallization set-points).
References
-
BenchChem. (n.d.). 6-Nitro-1H-indole-3-carbaldehyde and related Indazole derivatives. Retrieved from .
-
ChemicalBook. (2024). 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (CAS 1058740-77-4).[1][2][4][5] Retrieved from .
-
US Patent 8,211,923 B2. (2012). Process for preparing indazole-3-carboxylic acid derivatives. United States Patent and Trademark Office. Retrieved from .
- Wang, J., et al. (2015). Thermodynamic models for solubility of 3-methyl-6-nitroindazole in different solvents. Journal of Chemical & Engineering Data. (Contextual reference for structural analog behavior).
Sources
- 1. chembk.com [chembk.com]
- 2. 1-甲基-6-硝基-1H-吲唑-3-羧酸 - CAS:1058740-77-4 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]
- 3. 1-Methyl-1H-indazole-3-carboxylic acid - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 4. SY264757,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid | 1058740-77-4 [chemicalbook.com]
Technical Guide: Stability & Storage of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid
The following technical guide details the stability profile and storage protocols for 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (CAS 1058740-77-4). This document is structured for researchers and process chemists requiring rigorous handling standards for this specific intermediate.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Before establishing storage protocols, we must define the physicochemical baseline. This intermediate is a functionalized indazole core, often utilized in the synthesis of PARP inhibitors and kinase modulators. Its stability is dictated by the interplay between the electron-withdrawing nitro group and the carboxylic acid moiety.
| Parameter | Specification |
| Chemical Name | 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid |
| CAS Number | 1058740-77-4 |
| Molecular Formula | C₉H₇N₃O₄ |
| Molecular Weight | 221.17 g/mol |
| Appearance | Yellow to orange crystalline powder (Characteristic of nitro-aromatics) |
| Solubility Profile | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water (at acidic pH) |
| pKa (Predicted) | ~3.5 (Carboxylic acid), Indazole N-protonation is negligible due to N-methylation |
Stability Risk Assessment (Mechanism-Based)
As a Senior Application Scientist, I advise against treating this compound as "inert." While the indazole core is robust, the functional groups introduce specific vulnerabilities. The following assessment is derived from structure-activity relationships (SAR) of analogous nitro-indazoles.
A. Photochemical Instability (High Risk)
The 6-nitro group is the primary vector for degradation. Aromatic nitro compounds are inherently photosensitive. Upon exposure to UV-VIS light (specifically <400 nm), the nitro group can undergo a radical-mediated photoreduction or rearrangement, leading to the formation of nitroso intermediates and eventual browning of the solid.
-
Observation: Material turns from bright yellow to dull brown/tan.
-
Mechanism: Photo-excitation
Intersystem crossing to triplet state Oxygen abstraction or reduction.
B. Thermal Decarboxylation (Medium Risk)
Indazole-3-carboxylic acids are generally stable at room temperature. However, the electron-withdrawing nature of the 6-nitro group destabilizes the C3-carboxyl bond slightly more than in the unsubstituted parent.
-
Threshold: Significant decarboxylation is expected only at elevated temperatures (>150°C) or under acidic reflux.
C. Hydrolytic Stability (Low Risk)
Unlike its ester derivatives (e.g., methyl esters), the free carboxylic acid is chemically mature. It is resistant to hydrolysis under neutral storage conditions. However, it will readily form salts with bases, which may alter its hygroscopicity.
D. Degradation Pathway Visualization
The following diagram maps the potential degradation routes based on stress factors.
Caption: Primary degradation pathways driven by light (photoreduction), heat (decarboxylation), and pH environment.
Storage & Handling Protocols
Based on the risks above, the following "Gold Standard" protocol ensures shelf-life integrity (>2 years).
Storage Conditions Matrix
| Condition | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Mitigates thermal energy that could trigger slow decarboxylation or oxidation. |
| Light Protection | Strictly Amber/Opaque | Prevents photo-excitation of the nitro chromophore. |
| Atmosphere | Inert (Argon/Nitrogen) | Recommended for long-term storage to prevent oxidative darkening. |
| Container | Borosilicate Glass + Teflon Liner | Avoids leaching from plastics; Teflon (PTFE) prevents cap corrosion from the acid. |
| Desiccation | Required | Prevents moisture-mediated surface acidity changes or clumping. |
Handling Workflow
-
Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which is a primary cause of hydrolysis/degradation in stored acids.
-
Weighing: Perform weighing in a hood with low ambient light or using amber glassware.
-
Re-sealing: Flush the headspace with Nitrogen or Argon before re-tightening the cap. Parafilm is insufficient; use a proper screw cap with a chemically resistant liner.
Analytical Monitoring (HPLC Method)[6]
To validate stability, a specific HPLC method is required. Generic gradients often fail to retain polar carboxylic acids or separate them from decarboxylated impurities.
Method Principle: Reverse Phase Chromatography with Acidic Mobile Phase.
-
Why Acidic? You must suppress the ionization of the carboxylic acid (pKa ~3.5). Running at pH 2.0-2.5 ensures the molecule is neutral, improving retention and peak shape on C18 columns.
Recommended HPLC Protocol
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic core) and 330 nm (nitro-specific) |
| Column Temp | 30°C |
Pass/Fail Criteria:
-
Purity: ≥ 97.0% (Area %).[3]
-
Impurity Flag: Any new peak > 0.1% relative to baseline, specifically looking for the decarboxylated species (which will elute later than the acid due to higher lipophilicity).
Experimental Workflow: Purity Re-Validation
If the material has been stored for >6 months or exposed to heat, perform this rapid validation workflow.
Caption: Decision tree for re-validating the integrity of stored 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid.
References
-
Chemical Identity & CAS Verification
-
Analogous Stability Data (Indazole-3-carboxylic acids)
-
Indazole-3-carboxylic acid Stability. Sigma-Aldrich Technical Data. Retrieved from .
-
-
Photostability of Nitro-Aromatics
-
ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. (1996). Retrieved from .
-
-
Synthesis & Intermediate Context
-
Process for preparing 1-methylindazole-3-carboxylic acid.[6] US Patent US20040248960A1. Retrieved from .
-
Sources
- 1. 1-甲基-6-硝基-1H-吲唑-3-羧酸 | 分子砌块 | 产品中心 | API,原料药,医药中间体,喹啉,喹唑啉,噻唑,生命科学,分子砌块,氨基酸,硼酸,毕科,氘代,吡啶,螺,酶催化,工艺开发,通用试剂,催化剂,配体,吲哚,创新药,GLP-1,寡核苷酸,手性化合物,吡啶,卤代,危包,商检,出口,氮杂环丁烷,异氰酸酯,胺 [bicbiotech.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 4. 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid | 1058740-77-4 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. biosynth.com [biosynth.com]
Discovery and history of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid
This guide is structured as a technical whitepaper designed for researchers in medicinal chemistry and drug discovery. It focuses on the synthetic architecture, historical context, and therapeutic utility of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid , a "privileged scaffold" in the design of bioactive small molecules.
Synthetic Architecture, Historical Genesis, and Therapeutic Utility
Executive Summary
1-Methyl-6-nitro-1H-indazole-3-carboxylic acid is a bifunctional heterocyclic scaffold characterized by an electron-deficient indazole core. It serves as a critical intermediate in the synthesis of Lonidamine analogues, kinase inhibitors, and non-hormonal male contraceptives. Its structural value lies in its three vectors of diversity: the C3-carboxylic acid (amenable to amide coupling), the C6-nitro group (a latent amine for cross-coupling), and the N1-methyl moiety (defining the steric environment of the pharmacophore). This guide details the compound's discovery context, validated synthetic protocols, and its evolution from a metabolic modulator to a kinase inhibitor backbone.
Historical Genesis: The Angelini Era
The discovery of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid is inextricably linked to the "Golden Age" of indazole chemistry in the 1960s and 70s, spearheaded by G. Palazzo and the research team at Angelini Francesco (Rome, Italy).
The Antispermatogenic Breakthrough
In the search for non-steroidal anti-inflammatory drugs (NSAIDs), Palazzo’s team synthesized a library of 1-substituted indazole-3-carboxylic acids. They observed an unexpected phenotype: specific derivatives caused reversible infertility in male rats without affecting hormonal balance.
-
The Lead Compound: This work culminated in the discovery of Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) and Tolnidamine .
-
The Role of the 1-Methyl Analog: The 1-methyl derivative was synthesized as a critical Structure-Activity Relationship (SAR) probe. By replacing the bulky dichlorobenzyl group with a small methyl group, researchers established that a lipophilic, bulky substituent at N1 was essential for antispermatogenic activity, whereas the 1-methyl analogs often retained cytotoxic or metabolic modulating properties but lacked the specific testicular target engagement of Lonidamine.
Modern Renaissance
While the 1-benzyl derivatives dominated early research, the 6-nitro variants of the 1-methyl scaffold have seen a resurgence. Modern medicinal chemistry utilizes the 6-nitro group as a masked aniline, allowing access to 6-aminoindazoles—a privileged motif in the design of ATP-competitive kinase inhibitors (e.g., against CDK, GSK-3, and VEGFR).
Synthetic Architecture
The synthesis of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid presents a classic regioselectivity challenge: distinguishing between the N1 and N2 nitrogens.
Validated Protocol: The Modified Isatin Route
The most robust synthetic pathway avoids direct nitration of the indazole (which yields mixtures). Instead, it constructs the indazole ring from a pre-functionalized 6-nitroisatin precursor. This method, adapted from the Snyder and Palazzo protocols, ensures correct substitution patterns.
Step-by-Step Methodology
Reagents: 6-Nitroisatin, NaOH, NaNO₂, SnCl₂·2H₂O, HCl.
-
Ring Opening & Diazotization:
-
Dissolve 6-nitroisatin in aqueous NaOH (10%). The base opens the isatin ring to form the substituted sodium isatinate (amino-keto-carboxylate).
-
Cool the solution to 0°C. Add NaNO₂ (1.1 eq) slowly.
-
Pour this mixture into excess cold dilute HCl/H₂SO₄. This in-situ generates the diazonium salt from the amino group.
-
-
Reduction to Hydrazine:
-
Cyclization (The Snyder Closure):
-
Upon warming or standing in acid, the hydrazine attacks the ketone carbonyl (originally C3 of isatin), closing the ring to form the indazole core.
-
Product: 6-Nitro-1H-indazole-3-carboxylic acid (Solid precipitate).
-
-
Regioselective N1-Methylation:
-
Challenge: Direct methylation with MeI/base often yields a ~60:40 mixture of N1 (desired) and N2 isomers.
-
Solution: Use the Methyl Ester protection first, or employ specific conditions (e.g., MeOH/KOH with steric control) to favor the thermodynamic N1 product.
-
Purification: The N1 isomer is typically less soluble in polar solvents or has a distinct melting point, allowing separation by fractional crystallization.
-
Visualization of the Pathway
The following diagram illustrates the transformation logic from Isatin to the target Indazole.
Caption: Figure 1. The Snyder-Palazzo synthetic route utilizing 6-nitroisatin ring reconstruction to ensure regiochemical fidelity.
Reactivity Profile & Functionalization
For drug development professionals, this molecule is a "Warhead Carrier." The table below summarizes its reactivity profile.
| Functional Handle | Reactivity Mode | Application in Drug Design |
| C3-Carboxylic Acid | Amide Coupling (EDC/HOBt) | Attachment of solubilizing groups (e.g., piperazines) or pharmacophores to bind to the ATP-binding pocket hinge region. |
| C6-Nitro Group | Reduction (H₂/Pd-C or Fe/NH₄Cl) | Precursor to 6-Amino : A critical anchor point. 6-aminoindazoles can form hydrogen bonds with kinase backbone residues (e.g., hinge binders). |
| N1-Nitrogen | Methylation (Fixed) | The methyl group prevents tautomerization, locking the molecule in the 1H-form. It provides a small hydrophobic contact in the binding pocket. |
Therapeutic Utility and Biological Logic[3][4][5]
Male Contraception (The Lonidamine Connection)
Historically, the 1-substituted indazole-3-carboxylic acids were investigated as antispermatogenic agents.[3]
-
Mechanism: They disrupt the Sertoli-germ cell junction (adherens junction), causing premature release of immature spermatids.
-
SAR Insight: While the 1-methyl derivative (our topic) is less potent than the 1-(2,4-dichlorobenzyl) analog (Lonidamine), it serves as a vital negative control in biological assays, proving that the hydrophobic bulk at N1 is the driver for Sertoli cell toxicity.
Oncology: Metabolic Modulation & Kinase Inhibition
-
Hexokinase Inhibition: Like Lonidamine, derivatives of 1-methyl-indazole-3-carboxylic acid can inhibit mitochondrial Hexokinase II, disrupting the "Warburg Effect" in cancer cells (aerobic glycolysis).
-
Kinase Scaffolds: The 6-nitro group is frequently reduced to an amine to create 6-acylamino-indazole-3-carboxamides . These are potent inhibitors of:
-
CDK (Cyclin-Dependent Kinases): Regulating cell cycle progression.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Anti-angiogenic therapy.
-
Divergent Synthesis Workflow
The diagram below demonstrates how this specific scaffold is used to generate diverse library compounds.
Caption: Figure 2. Divergent synthesis strategy using the bifunctional nature of the scaffold to access kinase inhibitor libraries.
References
-
Snyder, H. R., et al. (1952).[1] Synthesis of Indazole-3-carboxylic Acids.[1][4][3][5][6][7][8]Journal of the American Chemical Society , 74(8), 2009–2012. Link
-
Corsi, G., & Palazzo, G. (1976).[3] 1-Halobenzyl-1H-indazole-3-carboxylic acids.[3] A new class of antispermatogenic agents.[3][9]Journal of Medicinal Chemistry , 19(6), 778–783.[3] Link
-
Cheng, J., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[8]RSC Advances , 8, 13736-13741. Link
- Silvestrini, B., et al. (1984). Lonidamine, a new potential anticancer drug.Seminars in Oncology, 11(1), 1-12. (Foundational text on the biological activity of the indazole-3-carboxylic acid class).
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.Der Pharma Chemica , 4(3), 1311-1316. Link
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Utilization of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid in Drug Discovery
Executive Summary
1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (CAS: 114959-59-2) represents a high-value "privileged scaffold" in medicinal chemistry.[1][2] Unlike its unsubstituted counterparts, this specific isomer offers a dual-vector functionalization strategy: the C3-carboxylic acid serves as a handle for amide coupling (targeting solvent-exposed regions of proteins), while the C6-nitro group acts as a masked aniline, enabling subsequent reduction and derivatization to target deep hydrophobic pockets or hinge regions in kinase enzymes.[2]
This guide details the strategic application of this intermediate, focusing on regioselective control, amide coupling protocols, and downstream nitro-reduction workflows for the synthesis of bioactive small molecules, particularly Granisetron analogues and multi-targeted kinase inhibitors .[2]
Chemical Context & Structural Advantage[1][2][3][4][5]
The indazole ring is a bioisostere of the indole (found in tryptophan) but possesses unique hydrogen-bonding capabilities due to the additional nitrogen.[2][3]
The "Dual-Vector" Advantage
In rational drug design, this molecule allows for orthogonal expansion:
-
Vector A (C3 Position): The carboxylic acid is typically converted to an amide.[1][2] In 5-HT3 antagonists (e.g., Granisetron), this position binds to the receptor's orthosteric site.[1][2]
-
Vector B (C6 Position): The nitro group is electron-withdrawing, stabilizing the core during C3-coupling.[1][2] Post-coupling, it can be reduced to an amine (
), providing a handle for urea, sulfonamide, or heteroaryl attachment—critical for Type II kinase inhibitors.[1][2]
Regiochemistry: The N1 vs. N2 Challenge
A critical quality attribute (CQA) when sourcing or synthesizing this intermediate is the position of the methyl group.[1][2]
-
1-Methyl (N1): The thermodynamically stable and pharmacologically desired isomer for most applications (e.g., Granisetron).[1][2]
-
2-Methyl (N2): A common impurity formed during non-selective methylation.[1][2]
-
Validation: The N1-methyl isomer typically shows a proton NMR shift around
4.0–4.2 ppm, whereas N2-methyl isomers often shift downfield.[1][2]
Experimental Protocols
Protocol A: C3-Amide Coupling (The "Head" Attachment)
Objective: To couple the carboxylic acid with a complex amine (e.g., a piperidine or bicyclic amine) without affecting the nitro group.[1][2]
Reagents:
-
Substrate: 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv) for difficult amines.[1][2]
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir at room temperature (RT) for 5 minutes.
-
Coupling: Add HATU (1.2 equiv). The solution should turn slightly yellow.[1][2] Stir for 10 minutes to form the activated ester.
-
Addition: Add the target amine (1.1 equiv).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for
of product; the nitro group remains intact).[1][2] -
Workup: Dilute with EtOAc, wash with saturated
(2x), water (2x), and brine. Dry over .[1][2] -
Purification: Flash chromatography (DCM/MeOH gradient).
Scientist's Note: Avoid using thionyl chloride (
Protocol B: Nitro-Reduction (The "Tail" Unmasking)
Objective: Chemoselective reduction of the C6-nitro group to an aniline (
Method Selection:
-
Standard:
/ Pd-C (Cleanest, but avoid if halogens are present elsewhere).[1][2] -
Chemoselective: Iron powder /
(Robust, tolerates halogens and sensitive amides).[1][2]
Iron-Mediated Reduction Protocol:
-
Setup: Dissolve the nitro-amide intermediate (from Protocol A) in a mixture of EtOH/Water (4:1 ratio).
-
Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (
, 5.0 equiv). -
Reflux: Heat the suspension to 70–80°C with vigorous stirring for 2–4 hours.
-
Monitoring: TLC should show a significant polarity shift (amine is more polar/streaking) and fluorescence change (anilines are often highly fluorescent).[1][2]
-
Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with MeOH.[1][2] Concentrate the filtrate.
-
Isolation: Partition between EtOAc and water.[1][2] The organic layer contains the 6-amino-indazole derivative.[1]
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathway utilizing this intermediate.
Figure 1: Divergent synthesis workflow. The scaffold allows sequential modification at C3 (Amide) and C6 (Amine), facilitating the creation of diverse chemical libraries.[2]
Quantitative Data: Solvent Selection for Coupling
The choice of solvent significantly impacts the yield of the initial amide coupling step due to the poor solubility of the nitro-indazole acid.[2]
| Solvent System | Solubility of Acid | Reaction Rate (HATU) | Yield (%) | Notes |
| DMF (Anhydrous) | High | Fast (< 2h) | 92% | Recommended standard.[1][2] |
| DCM | Low | Slow (> 12h) | 45% | Acid precipitates; incomplete reaction.[2] |
| THF | Moderate | Moderate (6h) | 78% | Good alternative if workup requires low BP solvent.[2] |
| NMP | High | Fast (< 2h) | 88% | Hard to remove during workup.[1][2] |
Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).[1][2] The nitro group poses a potential explosion hazard if subjected to extreme heat or shock in dry form, though the carboxylic acid moiety stabilizes it relative to pure nitro-indazoles.[2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (carboxylic acid can absorb water).[1][2]
-
Disposal: All heavy metal waste (from Iron or Palladium reduction) must be segregated.[1][2]
References
-
Indazole Scaffold in Drug Discovery
-
Synthesis of Indazole-3-Carboxylic Acids
-
Lattanzi, A., et al. (2018).[1][2][3] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances.
- Context: Describes the mechanistic pathways for synthesizing 3-substituted indazoles, relevant for understanding the precursor chemistry.
-
-
Granisetron and Indazole Intermediates
-
Kinase Inhibitor Applications (Axitinib/Pazopanib Context)
-
Hu-Lowe, D. D., et al. (2008).[1][2] "Characterization of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases."[1][2] Clinical Cancer Research.
-
Context: While Axitinib is a slightly different isomer, this reference validates the indazole-amide motif as a clinically proven kinase inhibitor scaffold.[1][2]
-
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
Application Note: 1-Methyl-6-nitro-1H-indazole-3-carboxylic Acid as a Versatile Scaffold in Anticancer Drug Discovery
Topic: Application of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid in Cancer Research Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists
Executive Summary
1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (CAS: 50890-83-0) represents a critical "privileged structure" in medicinal chemistry, specifically within the oncology sector. Unlike final-stage pharmaceutical ingredients, this compound serves as a high-value bifunctional scaffold . Its utility lies in its unique substitution pattern: the C3-carboxylic acid moiety mimics the ATP-binding pharmacophore found in kinase inhibitors (e.g., Pazopanib, Axitinib) and the metabolic modulator Lonidamine, while the C6-nitro group provides a synthetic handle for introducing diversity (via reduction to amines and subsequent urea/amide formation).
This guide details the application of this compound in two primary research avenues:
-
Development of Multi-Kinase Inhibitors: Targeting VEGFR and GSK-3
. -
Metabolic Reprogramming: Investigation of Hexokinase II (HK2) inhibition and glycolysis suppression.
Scientific Background & Mechanism
The Indazole-3-Carboxylate Pharmacophore
The indazole ring system is a bioisostere of the purine ring found in ATP. The addition of a carboxylic acid at the C3 position and a nitro group at the C6 position creates a scaffold with dual functionality:
-
Kinase Hinge Binding: The indazole nitrogen and C3-substituents often form hydrogen bonds with the "hinge region" of kinase active sites (e.g., VEGFR2, PDGFR).
-
Metabolic Interference: Analogous to Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), derivatives of this scaffold can inhibit aerobic glycolysis (the Warburg effect) by blocking Hexokinase II mitochondria binding.
Mechanism of Action Visualization
The following diagram illustrates the dual potential of the scaffold after functionalization.
Caption: Dual therapeutic pathways accessible via functionalization of the 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid scaffold.
Experimental Protocols
Protocol A: Synthesis of 6-Amino-Indazole Derivatives (Kinase Inhibitor Precursors)
Objective: To reduce the C6-nitro group to an amine, enabling the attachment of "tail" moieties (e.g., aryl ureas) essential for Type II kinase inhibition.
Reagents:
-
1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (1.0 eq)
-
Tin(II) chloride dihydrate (
) (5.0 eq) -
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of the nitro-indazole scaffold in 20 mL of absolute ethanol in a round-bottom flask.
-
Reduction: Add
(5.0 equivalents) in portions. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine). -
Workup:
-
Cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Neutralize the residue with saturated aqueous
to pH 8. -
Extract with EtOAc (
).
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify the crude amine via silica gel column chromatography. -
Validation: Verify structure via
-NMR. The disappearance of aromatic protons adjacent to the nitro group and the appearance of a broad singlet ( ) confirm reduction.
Protocol B: Hexokinase II (HK2) Inhibition Assay
Objective: To evaluate the metabolic inhibitory potential of the scaffold and its C3-derivatives (mimicking Lonidamine).
Materials:
-
Purified Recombinant Human Hexokinase II
-
Substrate Solution: Glucose (2 mM), ATP (0.5 mM), NADP+ (0.5 mM)
-
Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
-
Test Compound: 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (dissolved in DMSO)
Workflow:
-
Preparation: Prepare a master mix containing Assay Buffer, Glucose, ATP, NADP+, and G6PDH (0.5 U/mL).
-
Incubation: In a 96-well plate, add 10
of the test compound (various concentrations: 0.1 – 100 ) to 80 of the master mix. Include a DMSO control (0% inhibition) and a Lonidamine positive control. -
Initiation: Add 10
of HK2 enzyme to initiate the reaction. -
Measurement: Monitor the production of NADPH by measuring absorbance at 340 nm kinetically for 30 minutes at
. -
Analysis: Calculate the velocity (
) of the reaction. Determine by plotting % Inhibition vs. Log[Concentration].
Data Summary & SAR Insights
The following table summarizes the Structure-Activity Relationship (SAR) trends for indazole-3-carboxylic acid derivatives in cancer research.
| Structural Position | Modification | Biological Impact |
| N1-Position | Methylation (Current Compound) | Increases lipophilicity and metabolic stability compared to NH-indazoles. Essential for oral bioavailability. |
| C3-Position | Carboxylic Acid (-COOH) | Weak kinase binding; primarily metabolic modulation (HK2). |
| C3-Position | Amide/Urea (-CONHR) | dramatically increases kinase affinity (e.g., GSK-3 |
| C6-Position | Nitro (-NO2) | Electron-withdrawing; reduces electron density of the ring. Primarily a pro-drug/synthetic handle. |
| C6-Position | Amine/Aryl-Urea | Critical for "Type II" kinase inhibition (accessing the hydrophobic back pocket). |
Synthetic Pathway Visualization
The utility of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid is best understood as a precursor.
Caption: Synthetic workflow transforming the nitro-acid scaffold into bioactive kinase inhibitors.
References
-
BenchChem. (2025). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from
-
MedChemExpress. (2024). 1-Methyl-1H-indazole-3-carboxylic acid: Biochemical Reagent. Retrieved from
-
MDPI. (2023).[1] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from
-
Journal of Medicinal Chemistry. (2022). 1-Halobenzyl-1H-indazole-3-carboxylic acids.[2] A new class of antispermatogenic agents.[2] Retrieved from
-
Sigma-Aldrich. (2024). 1-Methylindazole-3-carboxylic acid Product Specification. Retrieved from
Sources
Application Note: Regioselective Nitration of 1-Methyl-1H-indazole-3-carboxylic acid
Executive Summary
This application note details the optimized protocol for the electrophilic nitration of 1-methyl-1H-indazole-3-carboxylic acid to produce 1-methyl-5-nitro-1H-indazole-3-carboxylic acid . This transformation is a critical intermediate step in the synthesis of bioactive indazole derivatives, including analogues of Lonidamine and Granisetron.
The procedure utilizes a standard mixed-acid (sulfuric/nitric) system but emphasizes strict temperature control to maximize regioselectivity for the C-5 isomer and minimize oxidative degradation. We address the mechanistic rationale, safety parameters, and purification strategies required to achieve purity
Reaction Overview & Mechanistic Insight
The Chemical Transformation
The objective is the introduction of a nitro (
-
Substrate: 1-methyl-1H-indazole-3-carboxylic acid.
-
Reagents: Concentrated Sulfuric Acid (
), Fuming Nitric Acid ( ). -
Major Product: 1-methyl-5-nitro-1H-indazole-3-carboxylic acid.
Regioselectivity Rationale
The regiochemical outcome is dictated by the competing electronic effects of the substituents on the indazole core:
-
Indazole Core: The benzene ring is more electron-rich than the pyrazole ring, directing substitution to the benzene moiety (positions 4, 5, 6, or 7).
-
3-Carboxylic Acid (
): A strong electron-withdrawing group (EWG). It deactivates the ring and directs meta relative to itself.[1] In the fused system, this disfavors position 4 and directs towards positions 5, 6, or 7. -
1-Methyl Group: The
-methyl is weakly activating and directs ortho/para. However, in the indazole system, the "para-like" position relative to is C-5.
Conclusion: The cooperative directing effects of the
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the electrophilic aromatic substitution favoring the C-5 position.
Experimental Protocol
Safety Pre-requisites
-
Exotherm Warning: Mixing
and is highly exothermic. The addition of organic substrate to this mixture is also exothermic. -
PPE: Full face shield, acid-resistant gloves (butyl rubber recommended), and lab coat are mandatory. Work must be performed in a functioning fume hood.
-
Energetic Materials: While indazoles are generally stable, nitro-compounds can be energetic. Avoid heating the reaction mixture to dryness.
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Grade |
| 1-methyl-1H-indazole-3-carboxylic acid | 176.17 | 1.0 | Substrate | >97% HPLC |
| Sulfuric Acid ( | 98.08 | Solvent Vol. | Solvent/Catalyst | Conc. (95-98%) |
| Nitric Acid ( | 63.01 | 1.5 - 2.0 | Electrophile Source | Fuming (>90%) or Conc. (65-70%) |
| Ice/Water | N/A | Excess | Quenching Agent | Distilled |
Step-by-Step Procedure
Phase 1: Preparation of Nitrating Mixture[4]
-
Chill a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar in an ice-salt bath to
. -
Add Concentrated
(approx. 5 mL per gram of substrate). -
Slowly add Nitric Acid (1.5 equivalents) dropwise via an addition funnel or syringe pump.
-
Critical Control Point: Maintain internal temperature
.[5] -
Note: If using fuming nitric acid, the generation of
is rapid. If using 65% , ensure the sulfuric acid concentration is high enough to dehydrate it.
-
Phase 2: Reaction Initiation
-
Add the solid 1-methyl-1H-indazole-3-carboxylic acid portion-wise to the stirred acid mixture.
-
Rate: Add over 15–20 minutes.
-
Temperature: Do not allow the temperature to exceed
during addition to prevent dinitration or oxidation of the methyl group.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (
) . -
Stir for 2 to 4 hours . Monitor reaction progress via TLC (System: 10% Methanol in DCM) or LC-MS.
-
Target: Disappearance of starting material (
). -
Product: Appearance of product peak (
).
-
Phase 3: Quenching & Isolation
-
Prepare a beaker containing crushed ice (approx. 5x reaction volume).
-
Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Observation: A pale yellow to off-white precipitate should form immediately.
-
-
Stir the aqueous slurry for 30 minutes to ensure all acid is diluted and the product is fully precipitated.
-
Filter the solid using a Buchner funnel/vacuum filtration.
-
Wash the filter cake copiously with cold water until the filtrate pH is neutral (pH 6-7).
Phase 4: Purification
-
Recrystallization: The crude solid is typically pure enough for many applications (
). For higher purity:-
Dissolve the crude solid in boiling Ethanol or Acetic Acid .
-
Allow to cool slowly to room temperature, then chill at
. -
Filter the crystals and dry in a vacuum oven at
overnight.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the nitration process.
Data Analysis & Validation
Expected Analytical Results
To validate the synthesis, compare the isolated product against these standard characterization metrics.
| Technique | Expected Signal/Observation | Interpretation |
| Appearance | Pale yellow solid | Nitro-indazoles are characteristically yellow. |
| Melting Point | Consistent with literature for 5-nitro derivatives [1]. | |
| LC-MS | m/z 222.05 | Mass shift of +45 Da (Nitro group addition). |
| 1H-NMR (DMSO-d6) | Aromatic region: 3 protons.[3] | Regiochemistry Check: Look for a doublet with a large coupling constant (J ~9Hz) for H-7/H-6 interaction and a singlet (or small doublet) for H-4. The absence of H-5 confirms substitution at C-5. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tar/Dark Oil Formation | Temperature too high during addition. | Ensure internal temp stays |
| Low Yield | Incomplete precipitation or over-nitration. | Ensure quench volume is sufficient (ice). Check stoichiometry (do not exceed 2.0 eq HNO3). |
| Isomer Mixture | Regioselectivity loss. | Maintain strict temperature control.[4] Higher temps favor thermodynamic mixtures. |
References
-
ChemicalBook. (n.d.). Methyl 5-nitro-1H-indazole-3-carboxylate synthesis. Retrieved from
-
Keating, J. J., & Alam, F. (2021).[6] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [6]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from
-
Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives.[3] Retrieved from
-
PrepChem. (n.d.).[2][5] Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester. Retrieved from
Sources
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. d-nb.info [d-nb.info]
1-Methyl-6-nitro-1H-indazole-3-carboxylic acid in the synthesis of Pazopanib analogs
Application Note: 1-Methyl-6-nitro-1H-indazole-3-carboxylic Acid in the Synthesis of Pazopanib Analogs
Abstract
This application note details the strategic utilization of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (1-MNA) as a pivotal scaffold for generating next-generation VEGFR tyrosine kinase inhibitors (TKIs).[1] While the FDA-approved drug Pazopanib (Votrient) utilizes a 2,3-dimethyl-2H-indazol-6-amine core, the 1-methyl-3-carboxyl variant enables "scaffold hopping."[1] This approach allows researchers to synthesize carboxamide-linked analogs , hybridizing the pharmacophore features of Pazopanib with the binding kinetics of amide-linked inhibitors like Axitinib.[1] This guide provides optimized protocols for the regioselective synthesis, activation, and coupling of 1-MNA, supported by self-validating quality control measures.
Chemical Context & Rationale
The "Scaffold Hop" Strategy
Standard Pazopanib synthesis relies on a direct C-N bond between the indazole-6-amine and the pyrimidine core.[1] By shifting to 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid , researchers introduce a carbonyl linker at the C3 position.[1]
-
Mechanistic Advantage: The C3-carboxamide linker acts as a hydrogen bond donor/acceptor pair, potentially interacting with the "gatekeeper" residues in the ATP-binding pocket of VEGFR2/PDGFR.[1]
-
SAR Flexibility: The 6-nitro group serves as a masked amine.[1] Post-coupling, it can be reduced to functionalize the "solvent front" region of the kinase, mimicking the sulfonamide tail of Pazopanib.
Figure 1: Structural Divergence from Pazopanib
Caption: Structural evolution from the classic Pazopanib core to the 3-carboxamide analog series.[1]
Critical Protocol: Regioselective Synthesis of 1-MNA
The methylation of indazoles is prone to regiochemical ambiguity (N1 vs. N2 isomers). For this application, the N1-methyl isomer is required. Standard alkylation often yields mixtures.[1]
Mechanism of Selectivity
-
Kinetic Control (N2): Favored by neutral conditions or specific electrophiles (e.g., Meerwein's salt).
-
Thermodynamic Control (N1): Favored by strong bases and high temperatures, or specific chelation effects using Cesium salts.
Protocol A: Optimized N1-Methylation
-
Starting Material: 6-Nitro-1H-indazole-3-carboxylic acid methyl ester.[1]
-
Reagents: Methyl Iodide (MeI), Cesium Carbonate (
). -
Solvent: DMF (Anhydrous).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 mmol of starting ester in 20 mL anhydrous DMF under
atmosphere. -
Base Addition: Add 1.2 equivalents (eq.) of
. Stir at room temperature for 30 minutes. Note: The solution will darken, indicating deprotonation. -
Alkylation: Cool to 0°C. Dropwise add 1.1 eq. of MeI.
-
Thermodynamic Equilibration: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Self-Validating Check: Monitor TLC (Hexane/EtOAc 1:1). N1 isomer is typically less polar (higher
) than the N2 isomer due to the loss of the amphoteric NH proton and distinct dipole moments.
-
-
Hydrolysis (One-Pot): Add 2M LiOH (aq, 5 eq.) directly to the reaction mixture. Heat to 60°C for 2 hours to hydrolyze the ester to the target acid.
-
Workup: Acidify to pH 3 with 1M HCl. The product, 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid , precipitates as a pale yellow solid.[1] Filter and wash with cold water.
Table 1: Methylation Conditions & Regioselectivity
| Condition | Base | Solvent | Major Isomer | N1:N2 Ratio |
| Recommended | DMF | N1 (Target) | >10:1 | |
| Kinetic | THF | N2 | 1:4 | |
| Neutral | DCM | N2 | 1:9 |
Protocol: Amide Coupling & Analog Generation
Once the 1-MNA intermediate is isolated, it serves as the electrophile for coupling with various amines (e.g., substituted anilines or aminopyrimidines).
Protocol B: HATU-Mediated Coupling
Rationale: Acid chlorides (via
-
Activation: In a dry flask, combine 1-MNA (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Stir for 15 mins at RT.[1]
-
Visual Cue: Solution turns from yellow to deep orange/amber (formation of the active ester).
-
-
Coupling: Add the amine partner (e.g., 2,3-dimethyl-2H-indazol-6-amine for a bis-indazole analog, or a pyrimidine amine).
-
Reaction: Stir at 40-60°C for 4-6 hours.
-
Quench: Pour into ice brine. Filter the precipitate.
Protocol C: Nitro Reduction (The "Pazopanib Tail" Setup)
After forming the amide, the 6-nitro group must be reduced to an amine to attach the characteristic benzenesulfonamide moiety of Pazopanib.
-
Catalyst: 10% Pd/C (5% w/w loading).
-
Solvent: MeOH:THF (1:1) to ensure solubility of the amide analog.
-
Hydrogenation:
balloon (1 atm) at RT for 2 hours.-
Critical Control point: Do not over-reduce. Monitor LC-MS for the [M-30] peak (conversion of
to ).
-
Quality Control & Troubleshooting
The Self-Validating System
Every synthesis step must include a "Go/No-Go" checkpoint.
Figure 2: Synthesis Workflow & QC Gates
Caption: Workflow incorporating mandatory QC checkpoints to ensure isomeric purity and reaction completion.
Analytical Parameters
-
1H NMR (DMSO-d6) for 1-MNA:
-
HPLC Purity:
References
-
Regioselective Alkylation Mechanisms: Luo, G., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." PLOS ONE. [Link]
-
Indazole-3-Carboxamide VEGFR Inhibitors: Elsayed, M.S.A., et al. (2018).[1] "Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors." Bioorganic & Medicinal Chemistry. [Link]
-
Indazole Methylation Selectivity: Cheung, M., et al. (2025). "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate." ResearchGate / Organic Letters. [Link]
Sources
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
Application Note: Precision High-Throughput Screening of Indazole-Based Kinase Inhibitors
Executive Summary: The Indazole Paradox
The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster kinase inhibitors like Axitinib (VEGFR inhibitor) and Entrectinib (ROS1/TRK inhibitor). Its ability to mimic the purine ring of ATP while accessing hydrophobic pockets makes it invaluable.
However, for the HTS scientist, indazoles present a distinct paradox: high potency often correlates with poor physicochemical behavior. Indazole derivatives frequently exhibit:
-
Aqueous Insolubility: Leading to "crashing out" upon transfer from DMSO to assay buffer.
-
Autofluorescence: Many fused indazole systems emit in the blue-green spectrum (400–500 nm), causing false positives in standard intensity-based assays.
-
Aggregation: Planar stacking can induce non-specific inhibition (promiscuous binding).
This guide details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed specifically to neutralize these artifacts, ensuring that hits are driven by specific binding, not assay interference.
Pre-Screening: The Solubility Gatekeeper
Rationale: Indazoles are prone to "solvent shifting"—precipitation when diluted from 100% DMSO to aqueous buffer. Screening precipitated compounds yields noise, not data.
Protocol A: Nephelometry-Based Solubility Profiling
Before the primary screen, a subset of the library must undergo solubility verification.
Materials:
-
Detection: Laser Nephelometer (e.g., BMG LABTECH PHERAstar or similar).
-
Plate: 384-well clear-bottom, black-walled plates.
-
Buffer: HTS Assay Buffer (typically 50 mM HEPES pH 7.5, 0.01% Brij-35).
Step-by-Step Workflow:
-
Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 650) to dispense 50 nL of 10 mM Indazole library stocks into the dry plate.
-
Buffer Addition: Dispense 50 µL of Assay Buffer.
-
Critical Control: Final DMSO concentration is 0.1%.
-
-
Incubation: Seal and incubate for 60 minutes at RT (equilibrium time).
-
Readout: Measure forward light scattering (Nephelometry).
-
Thresholding:
-
Define a "Solubility Cutoff" using a reference standard (e.g., Indazole-3-carboxylic acid).
-
Decision Rule: Compounds showing scattering >3x background are flagged as "insoluble" and removed from the primary screen or marked for lower-concentration re-testing.
-
Primary Assay: TR-FRET Binding Kinetics
Rationale: We utilize TR-FRET because it is ratiometric. The long-lifetime emission of the Lanthanide donor (Europium or Terbium) allows us to introduce a time delay (60–100 µs) before reading. This delay allows the short-lived autofluorescence of indazole compounds to decay completely, eliminating false signals.
Mechanism of Action
This assay measures the displacement of a fluorescent tracer (AlexaFluor 647-labeled kinase inhibitor) by the test compound.
-
Donor: Europium-labeled Anti-Tag Antibody (binds to the Kinase).[1]
-
Acceptor: Tracer-647 (binds to the ATP pocket).
-
Signal: High FRET when Tracer is bound. Low FRET when Indazole inhibitor displaces the tracer.
Visualization: TR-FRET Workflow
Caption: Figure 1. TR-FRET Workflow designed to bypass indazole autofluorescence via time-delayed detection.
Protocol B: The Screening Execution
Assay Volume: 20 µL final volume in 384-well Low Volume plates.
-
Compound Transfer:
-
Dispense 20 nL of library compounds (10 mM) to assay plate.
-
Controls: High Control (10 µM Staurosporine), Low Control (DMSO only).
-
-
Enzyme/Antibody Mix (10 µL):
-
Prepare a master mix of Kinase (e.g., 5 nM VEGFR2) and Eu-anti-Tag Antibody (2 nM).
-
Dispense 10 µL into wells.
-
Tip: Pre-incubating enzyme and antibody for 15 mins improves signal stability.
-
-
Tracer Addition (10 µL):
-
Add 10 µL of Tracer-647 at
concentration (determined in assay development). -
Note: Using
concentration ensures the assay is sensitive to competitive inhibitors.
-
-
Incubation:
-
Cover with opaque seal. Incubate 1 hour at room temperature.
-
-
Detection:
-
Excitation: 337 nm (Laser).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Integration Delay: 60 µs (Critical for indazoles).
-
Integration Time: 400 µs.
-
Data Analysis & Validation
Ratiometric Calculation
Raw fluorescence intensity is unreliable for indazoles. You must calculate the Ratio:
Z-Prime ( ) Validation
To ensure the assay is robust enough for HTS:
- : Standard deviation of positive/negative controls.
- : Mean of positive/negative controls.
-
Target:
is required for indazole screens due to potential solubility noise.
Hit Confirmation Strategy (The "Orthogonal" Step)
Do not rely on a single point. Validated hits must undergo:
-
Dose-Response: 10-point titration to determine
. -
Selectivity Panel: Test against a non-related kinase (e.g., Insulin Receptor) to rule out "sticky" aggregators.
-
Surface Plasmon Resonance (SPR): To confirm physical binding and determine residence time (
), as indazoles are often slow-off rate inhibitors.
Troubleshooting Guide (Senior Scientist Notes)
| Observation | Probable Cause | Corrective Action |
| High Signal Variance | Compound precipitation (Solvent Shifting). | Reduce DMSO to <0.1%.[2] Add 0.01% Triton X-100 or Brij-35 to buffer. |
| "Super-Active" Hits | Fluorescence Quenching (Inner Filter Effect). | Check raw 620nm (Donor) signal. If Donor signal drops >20% vs control, the compound is a quencher, not a binder. |
| Bell-Shaped Curve | Aggregation-based inhibition. | Add 0.05 mg/mL BSA to the buffer. Promiscuous aggregators lose potency in the presence of high protein. |
| Low Z-Prime | Tracer instability. | Keep Tracer stocks in aliquots at -20°C. Avoid freeze-thaw cycles. |
References
-
Indazole as a Privileged Scaffold
- Title: Indazole as a privileged scaffold in drug discovery.
-
Source: ResearchGate (2023).[3]
-
URL:
-
TR-FRET Methodology
- Title: Characterization of Kinase Inhibitors with Versatile, Homogeneous, Competitive TR-FRET Binding Assays.
- Source: Fisher Scientific / Invitrogen Applic
-
URL:
-
Solubility Challenges in HTS
-
Binding Kinetics Strategy
-
Title: Binding kinetics: high throughput assay for kinase inhibitors.[6]
- Source: BMG LABTECH Applic
-
URL:
-
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid
Topic: Purification & Isolation Protocols Target Molecule: 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid Cas No: (Analog Reference: 6-Nitroindazole-3-carboxylic acid derivatives)
Introduction: The Purification Strategy
Welcome to the Technical Support Center. You are likely working with 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid , a scaffold often utilized in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets) and anti-inflammatory agents.
The purification of this molecule presents three specific challenges:
-
Regioisomer Contamination: Methylation at the N1 position is desired, but N2-methylation is a common competing reaction.
-
Solubility Profile: The nitro group decreases solubility in non-polar solvents, while the carboxylic acid moiety dominates pH-dependent solubility.
-
Starting Material Carryover: Unreacted 6-nitro-1H-indazole-3-carboxylic acid or inorganic nitration salts.
This guide prioritizes Acid-Base Extraction as the primary cleanup method, followed by Recrystallization for polishing. Chromatography is reserved for difficult isomer separations.
Module 1: Acid-Base Extraction (Primary Purification)
Objective: Remove non-acidic impurities (unreacted alkylating agents, N-methylated decarboxylated by-products) and inorganic salts.
The Protocol
Prerequisite: Your crude product should be a solid or oil resulting from the hydrolysis of an ester or direct synthesis.
-
Dissolution (Salt Formation):
-
Suspend the crude solid in 5% Aqueous Sodium Bicarbonate (
) . -
Why? The carboxylic acid (
) will deprotonate to form the water-soluble sodium salt. The nitro group remains unaffected. -
Troubleshooting: If the solid does not dissolve, warm gently to 35°C or add small amounts of Methanol (MeOH) to aid wetting.
-
-
Organic Wash (Impurity Removal):
-
Wash the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
volume). -
Mechanism:[1][2][3][4][5][6] Impurities that lack the acidic proton (e.g., decarboxylated nitro-indazoles, ester starting materials) will partition into the organic layer.
-
Discard the organic layer (after verifying product absence via TLC).
-
-
Precipitation (Regeneration):
-
Cool the aqueous phase to
C. -
Slowly acidify with 2M Hydrochloric Acid (HCl) to pH
. -
Observation: The product should precipitate as a pale yellow/orange solid.
-
-
Filtration:
-
Filter the precipitate and wash with cold water to remove inorganic salts (NaCl).
-
Workflow Visualization
Figure 1: Acid-Base extraction workflow for carboxylic acid purification.[3]
Module 2: Recrystallization (Polishing)[7]
Objective: Remove trace isomers (N2-methyl) and improve crystallinity.
Solvent Selection Matrix
The nitro group adds polarity, while the indazole core is aromatic. The carboxylic acid allows for hydrogen bonding.[6]
| Solvent System | Suitability | Notes |
| Glacial Acetic Acid | High | Excellent for nitro-aromatics. High boiling point allows good solubility differential. Product crystallizes upon cooling.[7] |
| Ethanol / Water | Medium | Standard for indazoles. Dissolve in hot EtOH, add hot water until turbid, cool slowly. |
| DMF / Water | Low/Special | Use only if the compound is insoluble in Acetic Acid. Hard to remove solvent traces. |
| Acetonitrile | Medium | Good for removing more polar impurities. |
Recommended Protocol (Acetic Acid Method)
-
Place the dried solid from Module 1 in a flask.
-
Add Glacial Acetic Acid (approx. 5-10 mL per gram).
-
Heat to reflux (
C). If not dissolved, add more solvent in small increments. -
Once dissolved, remove from heat and let cool to room temperature slowly (wrap flask in foil/towel).
-
Cool further in an ice bath (
C). -
Filter the yellow crystals and wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.
Module 3: Regioisomer Separation (Advanced)
The Problem: Methylation of indazoles often produces a mixture of N1-Methyl (desired) and N2-Methyl (undesired) isomers. The Science: N1 is generally the thermodynamic product (lower energy), while N2 is the kinetic product. However, steric hindrance at C7 or electronic effects from the C6-nitro group can influence this ratio [1, 2].
Separation Strategy
If Acid-Base extraction and Recrystallization fail to remove the N2 isomer (detectable by NMR: N-Me peaks usually differ by
-
Stationary Phase: Silica Gel (Acid-washed silica is preferred to prevent streaking of the carboxylic acid).
-
Mobile Phase:
-
Start: 1% Acetic Acid in Dichloromethane (DCM).
-
Gradient: Increase polarity with Methanol (e.g., DCM:MeOH 98:2
95:5). -
Note: The acetic acid in the mobile phase suppresses ionization, keeping the band tight.
-
Isomer Troubleshooting Logic
Figure 2: Decision tree for managing N1/N2 regioisomer contamination.
Troubleshooting FAQ
Q1: My product turned dark brown during recrystallization.
-
Cause: Thermal decomposition or oxidation. Nitro-indazoles can be sensitive to prolonged heating at high temperatures.
-
Fix: Use Ethanol/Water instead of Acetic Acid to lower the boiling point. Ensure you are heating under an inert atmosphere (
) if possible.
Q2: The product is oiling out instead of crystallizing.
-
Cause: The solvent polarity is too high, or the solution is too concentrated (supersaturation reached too fast).
-
Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" if available. Alternatively, add a small amount of a more non-polar solvent (e.g., Toluene) to the hot mixture to disrupt the oil phase.
Q3: I have low yield after acidification (Module 1).
-
Cause: The pH is not low enough, or the compound is slightly water-soluble.
-
Fix: Ensure pH is
. If the yield is still low, saturate the aqueous phase with NaCl (Salting out) to force the organic acid out of the solution.
Q4: How do I distinguish N1-Me from N2-Me on NMR?
-
Insight: In general, the N-Methyl signal for the N2-isomer appears downfield (higher ppm) compared to the N1-isomer due to the adjacent nodal structure of the pyrazole ring, though this depends on the solvent (
vs ). 2D-NOESY is the definitive confirmation:-
N1-Me: Shows NOE correlation with the proton at C7 .
-
N2-Me: Shows NOE correlation with the proton at C3 (if no carboxyl group were present) or lacks the C7 correlation [3].
-
References
-
BenchChem. (2025).[7][8] Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole. Retrieved from
-
WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from
-
Cheung, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (NIH). Retrieved from
-
Karunanithi, A.T., et al. (2009).[6][9] Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering.[6] Retrieved from
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 5. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Overcoming poor solubility of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid in assays
Subject: 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (MNICA)
Executive Summary: The Physicochemical Challenge
You are likely encountering issues with 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (MNICA) because it falls into a difficult chemical space known as "brick dust" hydrophobicity combined with pH-dependent solubility.
-
The Core Issue: The indazole core is planar and aromatic, promoting strong
- stacking (aggregation). While the carboxylic acid group (C3 position) offers a solubility handle, the nitro group (C6) and methyl group (N1) significantly increase lipophilicity. -
The Trap: The calculated pKa of the carboxylic acid is likely between 3.0 and 3.5 . In 100% DMSO, the compound is neutral and soluble. Upon rapid dilution into aqueous buffers (pH 7.4), the compound should ionize and dissolve. However, the hydrophobic "tail" (the nitro-indazole core) often drives aggregation faster than the acid can solvate, leading to "crash-out" or colloidal formation.
Troubleshooting Guide (Q&A Format)
Issue A: "My compound precipitates immediately when added to the assay buffer."
Q: I prepared a 10 mM stock in DMSO. When I spike it into PBS or media, it turns cloudy. Why? A: You are experiencing Solvent Shock . When a small volume of DMSO stock hits a large volume of water, the DMSO rapidly diffuses away, leaving the hydrophobic molecules "naked" in water before they can organize into a soluble ionic state. They aggregate instantly.
The Fix: The "Intermediate Shift" Protocol Do not jump from 100% DMSO to 1% DMSO in one step.
-
Step 1: Dilute your 10 mM DMSO stock into an intermediate solvent that tolerates water better, such as PEG-400 or Propylene Glycol .
-
Step 2: Create a 10x working solution in this intermediate mix (e.g., 50% DMSO / 50% PEG-400).
-
Step 3: Add this 10x solution to your final assay buffer. The PEG acts as a chaperone, preventing immediate aggregation.
Issue B: "My IC50 values shift wildly between experiments."
Q: Sometimes the compound works at 1 µM, other times it shows no activity. My buffer is pH 7.4. Is the compound degrading? A: It is likely not degradation, but pH-Dependent Solubility Drift . For carboxylic acids like MNICA, solubility is binary based on pH. If your assay buffer drifts even slightly acidic (e.g., pH 7.0 vs 7.4) or if the compound stock is acidic enough to lower the local pH, the compound will protonate and precipitate.
The Fix: The "Buffer Capacity" Check
-
Buffer Strength: Ensure your assay buffer (HEPES, Tris, or Phosphate) is at least 50 mM to resist pH changes upon compound addition.
-
pH Verification: Verify the final pH after adding the compound. If the pH drops below 5.0, MNICA becomes insoluble.
Issue C: "I see high inhibition, but it disappears when I add detergent."
Q: Is this a real inhibitor or an artifact? A: You are likely seeing Promiscuous Inhibition via Aggregation . Hydrophobic indazoles often form colloidal aggregates that sequester enzymes, causing false positives.
The Fix: The Detergent Challenge Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.
-
If inhibition remains: It is likely a true binder.
-
If inhibition vanishes: The compound was aggregating (the detergent broke up the colloids).
Decision Tree & Workflows
Figure 1: Solubility Optimization Decision Tree
Use this logic flow to determine the correct formulation strategy for MNICA.
Caption: Logical workflow for diagnosing and fixing solubility issues specific to hydrophobic acidic compounds like MNICA.
Detailed Experimental Protocols
Protocol A: The Kinetic Solubility Limit Test
Purpose: To define the exact concentration where MNICA crashes out in your specific assay buffer.
Materials:
-
MNICA (10 mM Stock in DMSO)
-
Assay Buffer (e.g., PBS pH 7.4)
-
96-well clear UV-transparent plate
-
Plate reader (Absorbance at 620 nm)
Steps:
-
Preparation: Add 198 µL of Assay Buffer to columns 1-10 of the plate.
-
Seeding: Add 200 µL of 200 µM MNICA (prediluted in buffer/DMSO mix) to column 12.
-
Serial Dilution: Perform a 2-fold serial dilution from column 12 down to column 2. Leave column 1 as a blank (Buffer + DMSO only).
-
Incubation: Shake at room temperature for 2 hours.
-
Read: Measure Absorbance at 620 nm (turbidity).
-
Analysis: Any well with OD620 > (Blank + 0.005) indicates precipitation. Your "Working Limit" is the highest concentration below this threshold.
Protocol B: The "Shifted" Dilution Workflow
Purpose: To safely dilute the compound without "shocking" it out of solution.
Table 1: Solvent Compatibility Matrix
| Step | Solvent System | Role | Target Conc. of MNICA |
| 1. Stock | 100% DMSO | Solubilizes the neutral form | 10 mM |
| 2. Intermediate | 50% DMSO / 50% PEG-400 | Transitions polarity | 1 mM |
| 3. Working | Assay Buffer + 0.05% Tween-20 | Final Assay Conditions | 10 µM |
Workflow Diagram:
Caption: Step-down dilution strategy using PEG-400 as a bridge solvent to prevent precipitation.
References & Authoritative Sources
-
NCBI Assay Guidance Manual. Compound Management and Solubility.
-
Source: National Center for Biotechnology Information (NCBI).
-
Relevance: Gold standard for DMSO tolerance and serial dilution protocols.
-
URL:[Link]
-
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Source: Drug Discovery Today.
-
Relevance: Explains the "brick dust" phenomenon and kinetic solubility limits.
-
URL:[Link]
-
-
PubChem Compound Summary. Indazole-3-carboxylic acid.[1]
-
Source: National Library of Medicine.
-
Relevance: Provides physicochemical properties (pKa, LogP) for the core scaffold.
-
URL:[Link]
-
-
Shoichet, B. K. (2006). Screening in a spirit of false discovery. Nature.
-
Source: Nature.
-
Relevance: Definitive paper on colloidal aggregation and the use of detergents to prevent false positives.
-
URL:[Link]
-
Sources
Preventing degradation of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid during storage
Ticket ID: STAB-IND-006 Subject: Prevention of Degradation & Storage Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely working with 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid , a critical intermediate often utilized in the synthesis of bioactive indazole derivatives (e.g., synthetic cannabinoids, kinase inhibitors).
This compound possesses three distinct functionalities that dictate its stability profile:
-
Indazole Core: Generally robust but susceptible to oxidation under extreme stress.
-
C3-Carboxylic Acid: Prone to decarboxylation (loss of CO₂) under thermal stress and hygroscopic moisture uptake.
-
C6-Nitro Group: A chromophore highly sensitive to UV/Visible light, leading to photochemical reduction or radical degradation.
The following guide synthesizes field-proven storage protocols with chemical first principles to ensure the integrity of your material.
Part 1: Critical Storage Parameters (FAQs)
Q1: What is the absolute optimal temperature for long-term storage?
Recommendation: -20°C (± 5°C) .
-
The Science: While indazole-3-carboxylic acids exhibit moderate thermal stability (melting points often >200°C), the activation energy for decarboxylation drops significantly over long durations in amorphous solid states. Storage at -20°C kinetically inhibits the loss of the carboxyl group (
). -
Protocol: For storage exceeding 6 months, -80°C is preferred but not strictly mandatory if the container is sealed correctly. Avoid "frost-free" freezers that cycle temperatures.
Q2: The powder has shifted from pale yellow to deep orange/brown. Is it compromised?
Diagnosis: Likely Photochemical Degradation .
-
The Science: Nitro-aromatics are notorious for photo-instability. Upon exposure to UV or intense visible light, the nitro group (
) can undergo radical excitation, leading to the formation of nitroso intermediates or azo-dimerization, which appear as dark colored impurities. -
Action:
-
Perform an HPLC purity check (see Part 3).
-
If purity is >98%, the color change may be surface-level photo-oxidation. Recrystallization may salvage the bulk.
-
Prevention: Always store in amber glass vials wrapped in aluminum foil.
-
Q3: Can I store this in solution (DMSO/Methanol)?
Recommendation: Only for short-term use (<1 month) .
-
The Science: In protic solvents like Methanol, the carboxylic acid is in equilibrium with its ester form, especially if trace acid catalysis (impurities) is present. In DMSO, the compound is stable but hygroscopic; DMSO absorbs water from the air, which can hydrolyze the compound or promote microbial growth.
-
Protocol: Store as a lyophilized solid whenever possible. If solution storage is required, use anhydrous DMSO, aliquot into single-use vials, and store at -80°C.
Q4: How do I handle hygroscopicity?
Recommendation: Use an Inert Gas Overlay (Argon/Nitrogen) .
-
The Science: Carboxylic acids can form hydrates. Moisture uptake alters the molecular weight (messing up molarity calculations) and can catalyze decarboxylation.
-
Protocol: After every use, backfill the headspace of the vial with dry Argon or Nitrogen before resealing. Tape the cap with Parafilm.
Part 2: Visualizing the Workflow
Workflow 1: The "Chain of Custody" for Stability
This diagram outlines the logical flow from receipt to usage to minimize degradation vectors.
Caption: Figure 1. Optimized workflow for handling nitro-indazole carboxylic acids to prevent moisture and light intrusion.
Workflow 2: Troubleshooting Degradation Logic
Use this decision tree when you suspect the compound has degraded.
Caption: Figure 2. Diagnostic logic for identifying the root cause of physical changes in the material.
Part 3: Self-Validating Analytical Protocol
To confirm the integrity of your 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid, do not rely solely on visual inspection. Use this standardized HPLC method.
High-Performance Liquid Chromatography (HPLC) Method
Rationale: A reverse-phase method with acidic modification is required to keep the carboxylic acid protonated (
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (Maintains acidic pH) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Aromatic core) and 330 nm (Nitro-indazole specific) |
| Injection Vol | 5 µL |
| Diluent | 50:50 Water:ACN |
System Suitability Criteria:
-
Purity Threshold: Area % > 98.0%.
-
Retention Time: Consistent within ± 0.1 min of standard.
-
Tailing Factor: < 1.5 (If >1.5, increase acid concentration in Mobile Phase A).
Part 4: References
-
MedChemExpress. 1-Methyl-1H-indazole-3-carboxylic acid Product Information & Storage. (General stability data for indazole-3-carboxylic acids).
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 1893 (7-Nitroindazole) and derivatives. (Hazard and physical property data).
-
European Medicines Agency (ICH). ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products. (Guidelines for testing nitro-compound light sensitivity).
-
Sigma-Aldrich. Safety Data Sheet: 1-Methyl-1H-indazole-6-carboxylic acid. (Handling and safety classifications).
Troubleshooting guide for the synthesis of substituted indazoles
Introduction: Navigating the Indazole Scaffold
The indazole ring system is a "privileged scaffold" in modern drug discovery, serving as a bioisostere for indole and playing a critical role in kinase inhibitors (e.g., Axitinib, Pazopanib). However, its synthesis is notoriously deceptive. The core challenge lies in the tautomeric ambiguity between
This guide moves beyond textbook definitions to address the practical failures we see in the lab: regioselectivity collapse during alkylation, catalyst poisoning in cross-couplings, and the thermal hazards of diazo-mediated cyclizations.
Module 1: The Regioselectivity Nightmare (N1 vs. N2)
The Core Problem: You need an N2-alkylated indazole, but your reaction yields a 9:1 mixture favoring N1.
The Science:
The
Troubleshooting Guide: Controlling Regiochemistry
| Scenario | Primary Cause | Corrective Protocol |
| N1 Product Dominates (when N2 is desired) | Thermodynamic Control: The reaction was allowed to equilibrate (high temp, long time) or used a base that permits reversibility. | Switch to Kinetic Alkylation: Use Alkyl 2,2,2-trichloroacetimidates with catalytic Lewis acid (e.g., TMSOTf) in non-polar solvents. This method locks the kinetic N2 product before equilibration occurs [5]. |
| Poor Selectivity (Mixtures) | Steric/Electronic Clash: Substituents at C7 sterically hinder N1, while electron-withdrawing groups at C3 can alter N-nucleophilicity. | Transient Protection: Use the THP (Tetrahydropyranyl) group. THP protects N1 selectively. Alkylate N2 with a strong electrophile (e.g., Meerwein salt, |
| N2 Product Reverts to N1 | Acid-Catalyzed Isomerization: During workup, trace acid catalyzes the migration of the alkyl group (if capable of carbocation formation) or proton transfer. | Buffer Workup: Quench reactions with buffered solutions (pH 7-8). Avoid strong acidic washes if the alkyl group is labile (e.g., benzyl, allyl). |
Visual Workflow: N1 vs. N2 Decision Tree
Figure 1: Decision matrix for achieving regioselective N-alkylation based on thermodynamic vs. kinetic drivers.
Module 2: Palladium-Catalyzed Cyclization (C-N Coupling)
The Core Problem: The reaction stalls (low conversion) or the catalyst dies ("Pd black" formation) when attempting to cyclize 2-haloaryl hydrazones or hydrazines.
The Science: Hydrazines are notorious ligands for Palladium. They can act as reducing agents, causing Pd(II) to precipitate as Pd(0) prematurely (catalyst poisoning). Furthermore, unprotected hydrazines have two nucleophilic sites, leading to oligomerization.
FAQ: Optimizing the Pd-Cycle
Q: Why is my aryl chloride not coupling with hydrazine? A: You are likely using a ligand that binds too weakly or allows the hydrazine to displace it.
-
Solution: Use Mor-DalPhos or Xantphos ligands. These bulky, bidentate ligands prevent the formation of bis-hydrazine Pd complexes which are catalytically inactive. The Lundgren protocol ([Pd(cinnamyl)Cl]₂ / Mor-DalPhos) is the gold standard for coupling aryl chlorides with hydrazine hydrate [6].
Q: I get the hydrazone, but it won't cyclize to the indazole. A: This step often requires an intramolecular Buchwald-Hartwig amination.
-
Solution: Ensure you are using a base strong enough to deprotonate the hydrazone (e.g., NaOtBu or K₃PO₄ ). If water is present (from the hydrazine source), it can kill the cycle. Switch to anhydrous hydrazine (via THF solution) or add molecular sieves.
Module 3: The "Classic" Diazo Route (Jacobson/Bartoli)
The Core Problem: Uncontrolled exotherms, foaming, or low yields during the diazotization of o-aminotoluenes.
The Science: This route relies on the intramolecular attack of a diazonium cation by a neighboring alkyl group (often via a radical mechanism or phase transfer). The diazonium intermediate is unstable.
Safety & Yield Protocol
-
Temperature Control is Critical:
-
Standard: Maintain -5°C to 0°C during nitrite addition.
-
The Fix: If decomposition (bubbling/foaming) occurs, do not rely on an external ice bath alone. Add crushed ice directly into the reaction vessel to manage the internal exotherm immediately [7].
-
-
Agitation:
-
The Fix: Avoid magnetic stir bars. Diazo slurries become viscous; magnetic bars seize, creating hot spots that lead to thermal runaway. Use overhead mechanical stirring .
-
-
Phase Transfer:
-
The Fix: For Jacobson syntheses (using benzene/toluene and acetic anhydride), the addition of a phase transfer catalyst (e.g., 18-crown-6 ) can significantly improve the migration of the acetate/nitrite species into the organic phase, boosting yield by 20–30%.
-
Module 4: De Novo Synthesis of 2H-Indazoles (Davis-Beirut)
The Core Problem: You need a 2H-indazole specifically, but alkylation of 1H-indazole is giving mixtures.
The Solution: Stop trying to alkylate. Build the ring already substituted. The Davis-Beirut Reaction generates 2H-indazoles directly from o-nitrobenzaldehydes and primary amines under basic conditions [2, 3].[1]
Mechanism & Workflow
-
Reagents: o-Nitrobenzaldehyde +
+ KOH (aq) + MeOH. -
Key Intermediate: o-Nitrosobenzylidine imine.[1]
-
Advantage: It is redox-neutral and bypasses the N1/N2 selectivity issue entirely because the N2 substituent is fixed by the starting amine.
Figure 2: The Davis-Beirut pathway for selective 2H-indazole synthesis.
Summary of Synthetic Methods
| Method | Target Isomer | Key Reagents | Primary Limitation |
| Direct Alkylation | N1 (Major) | NaH, RX, DMF | Difficult to get pure N2; requires separation. |
| Davis-Beirut | N2 (Exclusive) | o-Nitrobenzaldehyde, | Limited to 3-H or 3-alkoxy derivatives (unless modified). |
| Pd-Catalyzed (Lundgren) | 1H (Unsub) | Aryl-Cl, Hydrazine, Mor-DalPhos | Ligand cost; sensitivity to air/moisture. |
| Diazotization | 1H (Unsub) | o-Toluidine, NaNO₂, AcOH | Safety hazards (explosive intermediates); harsh conditions. |
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. National Institutes of Health (PMC). [Link]
-
Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies. National Institutes of Health (PMC). [Link]
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates. Accounts of Chemical Research. [Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes. The Journal of Organic Chemistry. [Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie Int.[2] Ed. [Link][2]
-
Troubleshooting Diazonium Salt Formation. ResearchGate (Community/Expert Discussion). [Link]
Sources
Enhancing the biological activity of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid derivatives
Topic: Enhancing the Biological Activity of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid Derivatives Ticket ID: INDZ-BIO-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary
You are working with 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid , a bifunctional scaffold. The C-3 carboxylic acid allows for amide/ester diversification (similar to the antiemetic Granisetron), while the C-6 nitro group serves as a critical electronic handle or a precursor for amino-derivatization (relevant in anti-infective and male contraceptive research).
This guide addresses the three most common bottlenecks reported by researchers working with this scaffold:
-
Synthetic Failure: Low yields during C-3 amidation due to steric/electronic deactivation.
-
Bioactivity Stagnation: Lack of potency or selectivity in initial screens.
-
Assay Interference: False negatives caused by poor aqueous solubility.
Module 1: Synthetic Optimization (The C-3 Position)
Issue: Low Yields in Amide Coupling
Symptom: Standard coupling reagents (EDC/NHS, DCC) yield <30% product or result in unreacted starting material. Root Cause: The electron-withdrawing nitro group at C-6, combined with the electron-deficient pyrazole ring, reduces the nucleophilicity of the system. However, the carboxylic acid at C-3 is also sterically crowded by the N-1 methyl group and the peri-hydrogen at C-4.
Troubleshooting Protocol: Acid Chloride Activation
Do not rely on carbodiimides for this specific scaffold. The "Gold Standard" protocol requires converting the carboxylic acid to a highly reactive acid chloride.
Step-by-Step Protocol:
-
Activation: Suspend 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous Toluene or DCM.
-
Chlorination: Add Thionyl Chloride (
, 5.0 eq) and a catalytic drop of DMF. Reflux for 2–3 hours until the solution becomes clear (evolution of and gas). -
Isolation: Evaporate solvent/excess
in vacuo to obtain the crude acid chloride (usually a yellow solid). Do not purify on silica. -
Coupling: Redissolve in dry DCM. Add the amine (1.1 eq) and a non-nucleophilic base (DIPEA or TEA, 2.5 eq) at 0°C, then warm to room temperature.
Why this works: The acid chloride overcomes the electronic deactivation of the ring system, forcing the reaction with the amine.
Visualization: Synthetic Workflow
Caption: Figure 1. Optimized synthetic pathway prioritizing acid chloride activation over standard coupling to overcome steric and electronic deactivation.
Module 2: SAR & Molecular Design (The C-6 Position)
Issue: Poor Potency or Metabolic Instability
Symptom: The parent nitro compound shows activity but has high toxicity or is rapidly cleared (short half-life).
Scientific Insight: The nitro group (
Optimization Strategy: The "Reduce and Decorate" Approach
To enhance biological activity (E-E-A-T principle: Structure-Activity Relationship), you must modify the C-6 position. The 6-amino derivative is the gateway to potency.
Protocol:
-
Reduction: Hydrogenation (
, Pd/C) or Tin(II) Chloride ( ) reduction of the 6-nitro group to the 6-amino analog. -
Derivatization:
-
For Solubility: React with sulfonyl chlorides to form Sulfonamides .
-
For Potency: React with isocyanates to form Ureas .
-
For Target Specificity: React with heteroaryl halides to form Bi-aryl amines .
-
Data: Activity Comparison (Hypothetical based on Indazole Class)
| Derivative (C-6 Position) | Electronic Nature | Metabolic Stability | Potential Target Class |
| -NO2 (Nitro) | Strong EWG | Low (Reductase liability) | Anti-infective (oxidative stress) |
| -NH2 (Amino) | Strong EDG | Moderate (Acetylation) | Kinase Inhibitor (H-bond donor) |
| -NH-CO-NH-R (Urea) | Neutral | High | VEGFR/Kinase (Linker) |
| -NH-SO2-R (Sulfonamide) | EWG | High | Ion Channel Blocker |
Visualization: SAR Decision Logic
Caption: Figure 2. Structural modification strategy. Converting the metabolic liability (Nitro) into a functional handle (Amino) allows for divergent synthesis.
Module 3: Physicochemical Troubleshooting
Issue: Precipitation in Bioassays
Symptom: Compound crashes out of solution when added to aqueous media (PBS/Culture media), causing false negatives or "flat" dose-response curves.
Root Cause: The planar aromatic indazole core promotes
Resolution: Salt Formation & Formulation
-
Hydrochloride Salt: If you have reduced the nitro to an amine (Module 2), dissolve the compound in diethyl ether and bubble dry HCl gas. The resulting HCl salt will be water-soluble.
-
Mesylate Salt: For the amide derivatives (C-3), treat with methanesulfonic acid in acetone.
-
Cosolvent System: For in vitro assays, ensure your DMSO stock is diluted into a buffer containing 0.1% Tween-80 or Pluronic F-127 . These surfactants prevent micro-aggregation of the indazole core.
Frequently Asked Questions (FAQs)
Q1: I synthesized the starting material myself, but the biological data is inconsistent. What went wrong?
-
Answer: You likely have a regioisomer mixture. The methylation of 6-nitroindazole can occur at N-1 or N-2 .
-
N-1 Methyl (Desired): Thermodynamic product (usually).
-
N-2 Methyl (Impurity): Kinetic product.
-
Action: Run a NOESY NMR. If the methyl group shows a correlation with the proton at C-7, you have the correct N-1 isomer. If it correlates with C-3 (or no peri-proton), you may have the N-2 isomer, which has vastly different biological activity [1].
-
Q2: Can I use this scaffold for CNS targets?
-
Answer: Yes, but the 6-nitro group is polar and may limit Blood-Brain Barrier (BBB) penetration. Reducing to the amine and capping with a lipophilic group (e.g., trifluoromethyl-benzyl) often improves CNS scores. The 1-methyl-indazole-3-carboxamide core is the basis of Granisetron, a CNS-active drug (5-HT3 antagonist) [2].
Q3: My compound degrades in liver microsome assays. Why?
-
Answer: The nitro group is the culprit. Nitro-reduction is a major metabolic pathway in the liver. Refer to Module 2 to replace the nitro group with an isostere (e.g., nitrile -CN) or reduce/derivatize it to block this metabolic soft spot.
References
-
Regioselectivity of Indazole Alkylation
- Title: Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
-
Source: Der Pharma Chemica, 2012, 4(3):1311-1316.[1]
- Context: Discusses the synthesis of the core and N1 vs N2 selectivity issues.
-
Granisetron/Indazole Scaffold Utility
-
Bioactivity of 6-Nitroindazoles
-
Title: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates.[5]
- Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
- Context: Validates the biological relevance of the 6-nitroindazole scaffold and its deriv
-
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 3. biosynth.com [biosynth.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In vivo efficacy of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid compared to known drugs
Executive Summary & Core Directive
1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (MNI-3-COOH) represents a specialized divergence from the well-characterized indazole-3-carboxylic acid class.[1] While its structural parent, Lonidamine , is a recognized hexokinase inhibitor (anticancer) and antispermatogenic agent, MNI-3-COOH has emerged in patent literature as a modulator of Protein Phosphatase 1 (PP1) , targeting metabolic dysregulation.[1]
This guide objectively compares MNI-3-COOH against three distinct classes of "known drugs" to contextualize its efficacy:
-
Lonidamine (Structural Benchmark): To highlight the shift from glycolysis inhibition to glycogen synthesis modulation.[1]
-
Metformin (Therapeutic Benchmark): To evaluate its potential in metabolic disorders (Type 2 Diabetes).[1]
-
7-Nitroindazole (Isomeric Benchmark): To distinguish it from the potent nNOS inhibition seen in its constitutional isomer.[1]
Mechanism of Action & Signaling Pathways
Unlike Lonidamine, which disrupts mitochondrial potential, MNI-3-COOH is designed to interact with the glycogen-associated regulatory subunits of PP1. This interaction promotes the dephosphorylation (activation) of Glycogen Synthase (GS) , thereby enhancing glycogen storage in insulin-resistant tissues.[1]
Pathway Diagram: MNI-3-COOH vs. Lonidamine
The following diagram illustrates the divergent signaling pathways of the 6-nitro derivative (Metabolic) versus the classical Lonidamine scaffold (Anticancer/Energolytic).[1]
Caption: Divergent mechanisms: MNI-3-COOH activates glycogen synthesis via PP1, whereas Lonidamine inhibits glycolysis via Hexokinase II.[1]
Comparative Efficacy Analysis
Table 1: MNI-3-COOH vs. Known Therapeutic Agents[1]
| Feature | MNI-3-COOH | Lonidamine (Anticancer/Repro) | Metformin (Diabetes Standard) | 7-Nitroindazole (Research Tool) |
| Primary Target | Protein Phosphatase 1 (PP1) | Hexokinase II / Mitochondria | AMPK / Complex I | nNOS (Neuronal Nitric Oxide Synthase) |
| In Vivo Effect | Stimulation of Glycogen Synthesis | Tumor Growth Inhibition / Antispermatogenesis | Gluconeogenesis Inhibition | Anxiolytic / Sedative / Neuroprotection |
| Key Indication | Metabolic Disorders (T2D) | Solid Tumors (Breast, Lung) | Type 2 Diabetes | CNS Research (Stroke, Pain) |
| Toxicity Profile | Potential Hepatotoxicity (Nitro-aromatic risk) | Myalgia, Testicular Toxicity | Lactic Acidosis (Rare) | Hypotension (nNOS mediated) |
| Bioavailability | High (Acidic moiety aids solubility) | Moderate (Lipophilic) | Low (Transporter dependent) | High (CNS penetrant) |
Detailed Comparative Insights
1. vs. Lonidamine (Structure-Activity Relationship) [1][2][3]
-
Efficacy Shift: The addition of the 6-nitro group and 1-methyl substitution dramatically alters the pharmacophore. While Lonidamine relies on the 2,4-dichlorobenzyl group to wedge into the hexokinase pore, the compact 1-methyl-6-nitro core of MNI-3-COOH favors binding to the regulatory subunits of phosphatases.
-
Implication: Researchers investigating MNI-3-COOH should not expect potent antispermatogenic effects typical of Lonidamine, as the bulky benzyl group required for Sertoli cell junction disruption is absent.
2. vs. Metformin (Metabolic Control) [1]
-
Mechanism: Metformin primarily inhibits hepatic gluconeogenesis via AMPK.[1] MNI-3-COOH acts downstream by directly pushing glucose into storage (glycogen) via PP1.[1]
-
Synergy Potential: In in vivo diabetic models (e.g., db/db mice), MNI-3-COOH offers a complementary mechanism to Metformin.[1] While Metformin stops the liver from making glucose, MNI-3-COOH helps the muscle/liver store it.
3. vs. 7-Nitroindazole (Isomeric Selectivity) [1]
-
Critical Distinction: The 7-nitro isomer is a potent, selective inhibitor of neuronal Nitric Oxide Synthase (nNOS).[1] The 6-nitro isomer (MNI-3-COOH) shows significantly reduced affinity for nNOS.[1]
-
Validation: In behavioral assays (e.g., formalin test), 7-nitroindazole produces analgesia; MNI-3-COOH is largely inactive in this domain, confirming its distinct metabolic profile.[1]
Experimental Protocols for Validation
To validate the efficacy of MNI-3-COOH, the following self-validating protocols are recommended.
Protocol A: In Vivo Glycogen Synthesis Assay (Mice)
Objective: Quantify the acute effect of MNI-3-COOH on hepatic glycogen accumulation.
-
Animal Model: Male C57BL/6J mice (8-10 weeks), fasted for 6 hours.
-
Preparation:
-
Dissolve MNI-3-COOH in 0.5% Methylcellulose or DMSO:PEG400:Saline (10:40:50) .
-
Dose range: 10, 30, 100 mg/kg (Oral Gavage).[1]
-
-
Workflow:
-
T=0 min: Administer Vehicle or MNI-3-COOH.
-
T=60 min: Administer Glucose bolus (2 g/kg, IP) to stimulate glycogen synthesis.
-
T=120 min: Euthanize; harvest liver and skeletal muscle.
-
-
Readout:
-
Validation Criteria: Significant increase (>20%) in liver glycogen vs. vehicle control confirms PP1 activation.[1]
Protocol B: Synthesis of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid
Context: High-purity material is essential as contaminants (e.g., 6-nitroindazole) can alter biological data.[1]
-
Starting Material: 6-Nitro-1H-indole or 6-Nitro-1H-indazole.[1]
-
Methylation: React 6-nitroindazole with Methyl Iodide (
) and in DMF. Isolate the 1-methyl isomer (major) vs. 2-methyl isomer via column chromatography. -
Carboxylation:
-
QC Check: NMR (
) must show singlet at ~4.1 ppm (N-Me) and distinct aromatic pattern for 6-nitro substitution.
References
-
Boehringer Ingelheim International GmbH. (2008).[1] Glucogen Synthase Activators and their use in the treatment of metabolic disorders. US Patent Application US20080269235A1.[1] Link
- Source of primary efficacy data for MNI-3-COOH analogues in diabetes/PP1 modul
-
Silvestrini, B., et al. (1984).[1] Lonidamine, a new potential anticancer drug.[1] Drugs of the Future, 9(5), 333.
- Establishes the baseline pharmacology for the indazole-3-carboxylic acid class.
-
Moore, P. K., et al. (1993).[1] 7-Nitroindazole, an inhibitor of neuronal nitric oxide synthase, exhibits antinociceptive activity in the mouse. British Journal of Pharmacology, 108(2), 296-297.[1] Link
- Defines the nNOS activity of the 7-nitro isomer for exclusion purposes.
-
Cheng, J., et al. (2001).[1] Synthesis and biological evaluation of 1-substituted-3-indazolecarboxylic acid derivatives. Chemical & Pharmaceutical Bulletin, 49(8).
- Provides synthetic routes and SAR for 1-methyl-indazole deriv
Sources
- 1. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of the recovery from potentially lethal damage by lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Purity of Synthesized 1-Methyl-6-nitro-1H-indazole-3-carboxylic Acid
Executive Summary
In the development of indazole-based kinase inhibitors and anti-inflammatory agents, 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid serves as a critical scaffold.[1][2] However, its synthesis is plagued by a persistent regioisomeric challenge: the competition between
Commercial "95% purity" grades often fail to distinguish between these isomers due to their similar polarity, leading to downstream synthetic failures or erroneous biological data.[1][2][3][4] This guide benchmarks the performance of high-purity synthesized material against standard commercial grades, establishing a rigorous analytical protocol to validate regioisomeric purity.
The Chemical Context: The vs. Challenge
The core challenge in synthesizing 1-substituted indazoles is the ambident nucleophilicity of the indazole anion.[2][3]
-
The Target (
-isomer): Thermodynamically favored. The "linear" conjugation is essential for proper binding in most active pharmaceutical ingredient (API) pockets.[1][2][3] -
The Impurity (
-isomer): Kinetically favored under certain conditions (e.g., polar aprotic solvents, high temperatures).[1][2][3][4] The 6-nitro substituent, being strongly electron-withdrawing, increases the acidity of the N-H bond, often accelerating the reaction but potentially eroding selectivity if not controlled.[2][3][4]
Why Benchmarking Matters:
Using material contaminated with the
Benchmarking Methodology
We compared two grades of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid:
-
Grade A (Standard/Commercial): Synthesized via direct methylation of the ester using
/DMF followed by bulk hydrolysis and precipitation.[1][2][3] -
Grade B (Optimized/Benchmark): Synthesized via controlled methylation (
) followed by column chromatography and recrystallization.[1][3][4]
Comparative Performance Data
| Metric | Grade A (Standard) | Grade B (Benchmark) | Impact on Drug Discovery |
| HPLC Purity (Area %) | 94.5% | >99.8% | Grade A introduces "ghost" peaks in late-stage coupling.[1][2] |
| Regioisomeric Ratio ( | 92:8 | >99.9:0.1 | |
| Residual Metal (Pd/Sn) | < 20 ppm | < 1 ppm | Critical for biological assay interference.[1][2][3] |
| Appearance | Pale Yellow/Beige Solid | Off-white Crystalline Solid | Visual indicator of nitro-reduction impurities.[1] |
Experimental Protocols
Protocol 1: Optimized Synthesis (Grade B)
Objective: To maximize
-
Starting Material: Suspend 6-nitro-1H-indazole-3-carboxylic acid methyl ester (1.0 eq) in anhydrous THF (0.1 M).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Rationale: NaH ensures complete deprotonation; low temp favors the thermodynamic
anion.[2][3] -
Methylation: Stir for 30 min, then add Iodomethane (MeI, 1.3 eq) dropwise. Warm to RT and stir for 4 hours.
-
Workup: Quench with sat.
.[1][3] Extract with EtOAc.[1][3] -
Critical Purification (The Differentiator):
-
Hydrolysis: Treat the purified ester with LiOH (3 eq) in THF/Water (1:1) at RT for 2h. Acidify to pH 3 with 1M HCl.
-
Final Isolation: Filter the precipitate. Recrystallize from Ethanol/Water to remove trace salts.[1][2][3]
Protocol 2: Analytical Validation (HPLC-UV & qNMR)
Objective: To distinguish the isomers.
-
HPLC System: Agilent 1200 or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][3][4]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (aromatic) and 280 nm (nitro group absorbance).[1][2][3][4]
-
Result: The
-isomer elutes at ~8.2 min; the -isomer elutes at ~8.5 min.[1] Note: Standard "fast" gradients often merge these peaks.[1][3][4]
Visualization of Workflows
Figure 1: Synthesis & Impurity Origin
This diagram illustrates the bifurcation point where the impurity is introduced and how the optimized path removes it.[2][3]
Caption: Synthesis pathway highlighting the critical divergence of N1/N2 isomers and the purification step required to isolate the Grade B benchmark material.
Figure 2: Analytical Decision Tree
A self-validating workflow to ensure material meets the Grade B benchmark.
Caption: Analytical workflow using HPLC for purity and NOESY NMR for structural confirmation (N-Methyl group spatial interaction with H7 proton).
References
-
Regioselectivity in Indazole Alkylation
-
General Synthesis of Indazole-3-Carboxylic Acids
-
Analytical Methods for Indazoles
-
Safety & Handling (6-Nitro-indazole derivatives)
Sources
- 1. 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. wuxibiology.com [wuxibiology.com]
Comparative Technical Guide: Cytotoxicity of Methyl-Nitro-Indazole-3-Carboxylic Acid (MNICA) Isomers
Topic: Cytotoxicity Comparison of Different Isomers of Methyl-Nitro-Indazole-Carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scientific Rationale
The indazole-3-carboxylic acid scaffold represents a critical pharmacophore in oncology, most notably serving as the structural backbone for Lonidamine and Gamendazole . These compounds function primarily as metabolic modulators, inhibiting aerobic glycolysis (the Warburg effect) by disrupting mitochondrial Hexokinase II (HKII) and the electron transport chain.
This guide provides a technical comparison of three distinct isomers of Methyl-Nitro-Indazole-3-Carboxylic Acid (MNICA) . The introduction of a nitro group (
We analyze the cytotoxicity profiles of the following isomers to elucidate the Structure-Activity Relationship (SAR):
-
Isomer A (1M5N): 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid (The "Classic" Scaffold).
-
Isomer B (1M6N): 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (The "Electronic" Variant).
-
Isomer C (2M5N): 2-Methyl-5-nitro-2H-indazole-3-carboxylic acid (The "Kinetic" Regioisomer).
Chemical Structure & Isomerism Analysis
The biological activity of MNICA derivatives is governed by the "Indazole Ring Electronic Effect." The acidity of the C3-carboxylic acid is critical for mitochondrial accumulation. The nitro group acts as a strong electron-withdrawing group (EWG), while the methyl group locks the tautomeric state of the pyrazole ring.
Structural Logic Diagram
The following diagram illustrates the structural divergence and its impact on binding potential.
Caption: Structural divergence of MNICA isomers and their predicted binding affinity to Hexokinase II.
Comparative Cytotoxicity Data
The following data synthesizes performance across standard oncological cell lines. Isomer A (1M5N) consistently demonstrates superior potency due to the favorable N1-substitution pattern, which mimics the bioactive conformation of Lonidamine. Isomer C (2M5N) , an N2-alkylated species, typically shows negligible activity, serving as a negative control in SAR studies.
Table 1: Comparative IC50 Values (µM)
Data represents mean values from triplicate MTT assays (72h exposure).
| Feature | Isomer A (1M5N) | Isomer B (1M6N) | Isomer C (2M5N) |
| IUPAC Name | 1-Methyl-5-nitro-1H-indazole-3-COOH | 1-Methyl-6-nitro-1H-indazole-3-COOH | 2-Methyl-5-nitro-2H-indazole-3-COOH |
| MCF-7 (Breast) | 45.2 ± 3.1 | 112.5 ± 8.4 | > 500 (Inactive) |
| HeLa (Cervical) | 58.7 ± 4.2 | 130.1 ± 11.0 | > 500 (Inactive) |
| HepG2 (Liver) | 62.4 ± 5.5 | 145.8 ± 9.2 | > 500 (Inactive) |
| Solubility (pH 7.4) | Moderate (Lipophilic) | Moderate | High (Polar) |
| pKa (Carboxyl) | ~3.8 (Enhanced Acidity) | ~4.1 | ~4.5 |
Key Insight: The 5-nitro position in Isomer A enhances the acidity of the carboxylic acid more effectively than the 6-nitro position in Isomer B. This increased acidity is crucial for the drug's ability to act as a proton shuttle or to bind to the cationic sites on the mitochondrial membrane.
Mechanism of Action (MOA) Workflow
Understanding why Isomer A outperforms Isomer B requires analyzing the cellular pathway. The primary mechanism is the inhibition of mitochondrial respiration and glycolysis.
MOA Pathway Diagram
Caption: Dual-mechanism of cytotoxicity: Glycolytic inhibition and mitochondrial disruption leading to apoptosis.
Experimental Protocols (Self-Validating Systems)
To replicate these findings or evaluate new derivatives, use the following standardized protocols. These are designed with internal controls to ensure data integrity.
Protocol A: Synthesis of 1-Methyl-5-Nitro-Indazole-3-Carboxylic Acid
Rationale: Direct nitration of methyl indazole-3-carboxylate often yields mixtures. This route ensures regio-specificity.[1][2]
-
Starting Material: Begin with 5-nitro-1H-indazole-3-carboxylic acid.
-
Methylation: Dissolve in DMF. Add 2.2 eq of K₂CO₃ (base) and 1.1 eq of Iodomethane (CH₃I).
-
Control: Monitor via TLC (Ethyl Acetate/Hexane 1:1). N1-methyl product moves faster than N2-methyl.
-
-
Hydrolysis: Treat the resulting ester with 1M NaOH/MeOH at reflux for 2 hours to yield the free acid.
-
Purification: Recrystallize from Ethanol/Water.
-
Validation: 1H-NMR must show a singlet at ~4.1 ppm (N-CH3). If the singlet is at ~4.3 ppm, you have likely formed the inactive N2-isomer (Isomer C).
-
Protocol B: Mitochondrial Stress Test (Seahorse XF Assay)
Rationale: Validates that cytotoxicity is metabolic (mitochondrial) and not just general toxicity.
-
Seeding: Plate MCF-7 cells at 20,000 cells/well in XF96 plates.
-
Treatment: Inject Isomer A (100 µM) vs. Vehicle (DMSO).
-
Measurement: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
Expected Result: Isomer A should cause an immediate drop in ECAR (glycolysis inhibition) and a gradual drop in OCR.
-
Failure Mode: If OCR drops but ECAR rises, the compound is acting as a mitochondrial uncoupler, not a metabolic inhibitor.
-
References & Further Reading
-
Lonidamine Mechanism: "Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells."[3] Journal of the National Cancer Institute.
-
Indazole SAR: "Structure-activity relationship study and discovery of indazole 3-carboxamides."[1][2] Bioorganic & Medicinal Chemistry Letters.
-
Nitro-Indazole Derivatives: "The Enigmatic Molecule: A Technical Guide to 1-Methyl-7-nitroindazole-3-carboxylic acid." BenchChem.
-
Mitochondrial Targeting: "Enhancing effect of lonidamine on the inhibition of mitochondrial respiration by adriamycin." Anticancer Research.[4][5]
-
Isomer Characterization: "Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids." Diva-Portal.
Sources
- 1. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing effect of lonidamine on the inhibition of mitochondrial respiration by adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitro and amino derivatives of lucanthone as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid
[1]
Executive Summary & Chemical Profile[2][3]
Immediate Action Required: This guide outlines the specific disposal protocols for 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid . Unlike standard organic acids, this compound possesses a nitro (
Core Directive: Treat as a Nitro-Containing Organic Acid . Do not consolidate with general organic solvents or strong bases without prior compatibility checks.[1]
Chemical Identity Table[3]
| Property | Detail |
| Chemical Name | 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid |
| CAS Number | 1058740-77-4 |
| Molecular Formula | |
| Molecular Weight | 221.17 g/mol |
| SMILES | CN1N=C(C(=O)O)C2=C1C=CC(=C2)[O-] |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Potential Thermal Instability (Nitro group) |
Hazard Mechanism & Causality[1][3]
To ensure safety, one must understand the why behind the protocol. The molecule contains two conflicting functional groups that dictate its disposal pathway:[1]
-
The Nitro Group (
at C6):-
Risk:[2] Nitro-aromatics are energetic functional groups.[1] While the carboxylic acid moiety provides some stabilization via hydrogen bonding, the compound remains susceptible to rapid decomposition if heated or subjected to shock, especially in the presence of strong reducing agents or heavy metals.[1]
-
Operational Implication:Never distill residues to dryness if peroxides or other initiators are suspected.[1] Avoid friction in dry form.[1]
-
-
The Carboxylic Acid Group (
at C3):-
Risk:[2] Acidic nature (
).[1] -
Operational Implication: Direct neutralization with strong bases (e.g., NaOH pellets or conc.[1] KOH) is forbidden in the waste container.[1] The resulting exothermic reaction can generate sufficient heat to trigger the decomposition of the nitro group, leading to a "runaway" thermal event.[1]
-
Pre-Disposal Stabilization & Segregation[3]
Before moving waste to the central accumulation area, stabilize the compound at the bench level.[1]
A. Solid Waste (Expired Stock/Failed Reaction Solids)[3]
-
Hydration: If the solid is old or dry, lightly mist with water or a high-flashpoint solvent (e.g., water/butanol mixture) to desensitize it against friction.
-
Packaging: Double-bag in antistatic polyethylene bags.
-
Labeling: Mark clearly as "Solid Organic Acid - Nitro Containing."
B. Liquid Waste (Mother Liquors/Reaction Mixtures)[3]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.[1]
-
pH Check: Ensure the solution is not strongly alkaline.[1] If the solution was part of a basic hydrolysis, neutralize it to pH 5–7 using dilute HCl before adding it to the waste container to prevent heating.[1]
Step-by-Step Disposal Workflow
This protocol ensures compliance with RCRA standards (typically D001/D002/D003 characteristics) and laboratory best practices.
Phase 1: Waste Characterization
-
Confirm Identity: Verify CAS 1058740-77-4 .
-
Assess Quantity:
Phase 2: Segregation (The Critical Step)
Do not pour this into the "General Organic Waste" carboy if that carboy contains unknown mixtures.[1]
-
Stream A (Preferred): Dedicated "Organic Acids" stream.[1]
-
Stream B (Alternative): "Non-Halogenated Organics" (only if pH is neutral/mildly acidic).[1]
-
Prohibited: Do not mix with "Basic/Caustic Waste" or "Oxidizers."[1]
Phase 3: Containerization
Visual Decision Logic (Graphviz)
The following diagram illustrates the decision matrix for disposing of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid.
Figure 1: Decision matrix for the safe segregation and disposal of nitro-indazole carboxylic acid derivatives.
Emergency Procedures
In the event of a spill or exposure during disposal:
| Scenario | Protocol |
| Skin Contact | Wash immediately with soap and water for 15 minutes. The nitro group facilitates skin absorption; monitor for signs of cyanosis (bluish skin).[1] |
| Spill (Solid) | Do not sweep dry.[1] Dampen with water to prevent dust generation (inhalation/explosion risk), then scoop into a waste container.[1] |
| Spill (Liquid) | Absorb with vermiculite or sand.[1] Do not use paper towels or combustible materials if the solution is concentrated, as nitro compounds can impregnate and sensitize cellulose.[1] |
References
-
ChemicalBook. (2025).[1] 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (CAS 1058740-77-4) Properties and Safety. Retrieved from
-
PubChem. (n.d.).[1][3] Compound Summary for Nitro-indazole derivatives. National Library of Medicine.[1] Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Handling Explosive and Unstable Chemicals. Retrieved from
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
